Ethyl 2-(3-hydroxyoxetan-3-yl)acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(3-hydroxyoxetan-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-2-11-6(8)3-7(9)4-10-5-7/h9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRLSZXLEWSWQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(COC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-hydroxyoxetan-3-yl)acetate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl bromoacetate with 3-hydroxyoxetane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-hydroxyoxetan-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ethyl 2-(3-oxooxetan-3-yl)acetate.
Reduction: Formation of ethyl 2-(3-hydroxyoxetan-3-yl)ethanol.
Substitution: Formation of ethyl 2-(3-substituted-oxetan-3-yl)acetate derivatives.
Scientific Research Applications
Ethyl 2-(3-hydroxyoxetan-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(3-hydroxyoxetan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Ethyl 2-hydroxy-2-(oxetan-3-yl)acetate
- Molecular Formula : C₇H₁₂O₄ (identical to the target compound).
- Structural Difference : The hydroxyl group is positioned on the acetate chain rather than the oxetane ring.
- Implications: Altered hydrogen-bonding capacity due to the hydroxyl group’s location. Potential differences in metabolic stability and enzymatic interactions.
- Applications : Used as a synthetic intermediate in asymmetric catalysis and cycloaddition reactions .
Ethyl 2-(oxetan-3-ylidene)acetate
- Molecular Formula : C₇H₁₀O₃.
- Key Feature : Contains an oxetane ylidene group (C=O within the oxetane ring).
- Reactivity : The conjugated double bond enhances electrophilicity, making it suitable for [2+2] and [3+2] cycloadditions .
- Contrast: Unlike the hydroxyoxetane derivative, this compound lacks a hydroxyl group, reducing polarity but increasing reactivity toward electron-deficient dienophiles .
Ethyl 2-(3-(benzyloxycarbonylamino)oxetan-3-yl)acetate
- Molecular Formula: C₁₅H₁₉NO₅.
- Functional Groups: Benzyloxycarbonyl (Boc) and amino groups on the oxetane.
- Applications: The Boc group provides protective functionality in peptide synthesis, while the amino group enables bioconjugation. This compound is critical in drug design for targeted delivery systems .
Ethyl 2-amino-2-(oxolan-3-yl)acetate
- Molecular Formula: C₈H₁₅NO₃.
- Structural Features: Contains a tetrahydrofuran (oxolane) ring and an amino group.
- Biological Relevance: The amino group increases basicity, enhancing interactions with biological targets like enzymes or receptors. This contrasts with the hydroxyoxetane derivative, which relies on hydroxyl-mediated hydrogen bonding .
Data Table: Structural and Functional Comparison
Key Research Findings
- Reactivity Trends : Compounds with ylidene groups (e.g., Ethyl 2-(oxetan-3-ylidene)acetate) exhibit higher electrophilicity, enabling cycloaddition reactions under mild conditions . In contrast, hydroxy-substituted derivatives prioritize hydrogen bonding, making them ideal for supramolecular assemblies .
- Biological Interactions: Amino-functionalized derivatives (e.g., Ethyl 2-(3-(cyclohexylamino)oxetan-3-yl)acetate) demonstrate enhanced cellular uptake compared to hydroxylated analogs, highlighting the role of basicity in bioavailability .
Biological Activity
Ethyl 2-(3-hydroxyoxetan-3-yl)acetate is a chemical compound characterized by its unique oxetane ring structure, which includes a hydroxyl group and an acetate moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.
- Molecular Formula : C₇H₁₂O₄
- Molecular Weight : 160.17 g/mol
- CAS Number : 1638771-95-5
The presence of the hydroxyl group on the oxetane ring enhances the compound's reactivity, making it a subject of interest for various biochemical applications.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets, such as enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, which may influence enzyme activity and receptor binding. This interaction can lead to modulation of various biochemical pathways, potentially resulting in therapeutic effects.
Biological Applications
This compound has been studied for several potential applications:
- Anticancer Activity : Preliminary studies suggest that compounds with oxetane structures may exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. Specifically, the compound's ability to interact with Raf kinases may provide a mechanism for treating cancers associated with aberrant Raf pathway activation .
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic processes. The hydroxyacetate portion can undergo enzymatic hydrolysis, leading to the release of active metabolites that participate in various biochemical pathways.
- Organic Synthesis : this compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules with potential biological activity .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethyl 2-(3-methyloxetan-3-yl)acetate | Oxetane derivative | Contains a methyl group; different reactivity |
| Ethyl 2-(3-chlorooxetan-3-yl)acetate | Oxetane derivative | Contains a chlorine atom; potential for different interactions |
| Methyl 2-amino-2-(oxan-4-yl)acetate | Oxan derivative | Contains an amine; different biological activity |
The structural differences among these compounds influence their reactivity and biological interactions, highlighting the potential specificity of this compound in therapeutic applications.
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound:
- In Vitro Studies : Research has indicated that this compound exhibits selective inhibition of certain cancer cell lines, suggesting its potential as a lead compound in anticancer drug development. For instance, studies focusing on Raf kinase inhibition demonstrated reduced proliferation rates in melanoma cells treated with derivatives containing oxetane structures .
- Mechanistic Insights : Investigations into the mechanism of action revealed that this compound can modulate signaling pathways associated with cell survival and apoptosis, further supporting its role in cancer therapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
